![molecular formula C15H11ClF3NO B2528464 2-氯-2-苯基-N-[3-(三氟甲基)苯基]乙酰胺 CAS No. 140690-80-8](/img/structure/B2528464.png)

2-氯-2-苯基-N-[3-(三氟甲基)苯基]乙酰胺

描述

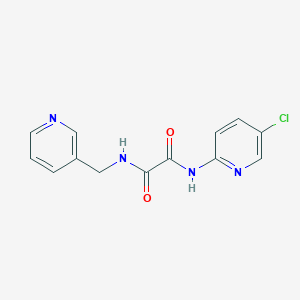

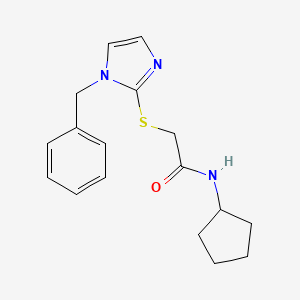

The compound "2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide" is a chlorinated acetamide with a trifluoromethyl group and phenyl rings. While the specific compound is not directly described in the provided papers, related structures have been synthesized and characterized, providing insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related chloroacetamide compounds typically involves the acylation of aniline derivatives with chloroacetyl chloride or similar acylating agents. For instance, the synthesis of N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifluoromethylaniline with POCl3 in acetate . Similarly, other chloroacetamide derivatives have been synthesized through reactions involving chloroacetyl chloride and aniline derivatives in the presence of catalysts or other reagents . These methods could potentially be adapted for the synthesis of "2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide."

Molecular Structure Analysis

The molecular structure of chloroacetamide derivatives is characterized by the presence of dihedral angles between the acetamide group and the substituted phenyl rings. For example, in N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide, the dihedral angles between the acetamide group and the phenyl rings were found to be significant, indicating a non-planar configuration . This suggests that "2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide" may also exhibit a non-planar structure with specific dihedral angles contributing to its overall conformation.

Chemical Reactions Analysis

Chloroacetamide compounds can participate in various chemical reactions, including hydrogen bonding and intermolecular interactions. For instance, the crystal packing of some chloroacetamide derivatives is stabilized by N—H⋯O hydrogen bonds and weak C—H⋯O interactions . These interactions are crucial for the stability and reactivity of the compounds. The presence of a trifluoromethyl group in the compound of interest may influence its reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives can be influenced by their molecular structure and substituents. For example, the optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV–vis spectrophotometry, and the compound exhibited solvatochromic effects depending on the polarity of the solvent . This indicates that "2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide" may also show solvatochromic behavior and other solvent-dependent properties. Additionally, the presence of halogen atoms and the trifluoromethyl group could affect the compound's boiling point, melting point, and solubility.

科学研究应用

除草剂研究中的放射合成

Latli 和 Casida (1995) 的研究涉及放射合成一种氯乙酰苯胺除草剂和一种二氯乙酰胺除草剂增效剂。尽管没有直接提及特定的化学名称“2-氯-2-苯基-N-[3-(三氟甲基)苯基]乙酰胺”,但该研究重点关注密切相关的化合物,强调了在农业环境中了解此类化学物质的代谢和作用模式的应用 (Latli & Casida, 1995)。

除草剂的比较代谢

Coleman 等人 (2000) 探索了氯乙酰胺除草剂和选定的代谢物在人和大鼠肝微粒体中的比较代谢。这项研究提供了对与所讨论化学物质在结构上相关的氯乙酰胺化合物的生化途径和潜在毒理学特征的见解,从而为安全评估和环境影响研究提供了信息 (Coleman et al., 2000)。

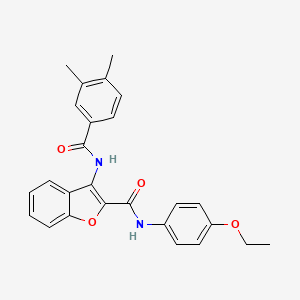

晶体结构分析

Boechat 等人 (2011) 报道了两种乙酰胺化合物的结构,与所查询的化学物质略有不同,强调了分子间相互作用在确定这些化合物的 3D 阵列中的作用。这种类型的研究对于新材料和药物的开发至关重要,展示了分子结构的细微变化如何显着影响化合物的物理和化学性质 (Boechat et al., 2011)。

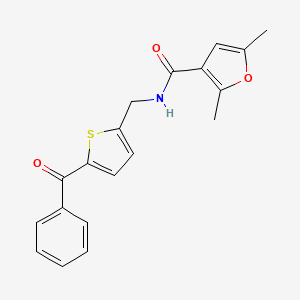

抗癌、抗炎和镇痛活性

Rani 等人 (2014) 对合成的 2-(取代苯氧基) 乙酰胺衍生物(包括与所查询化学物质在结构上相似的化合物)的研究突出了发现具有抗癌、抗炎和镇痛活性的新治疗剂的潜力。这展示了乙酰胺衍生物在药物研究中的广泛应用范围 (Rani et al., 2014)。

安全和危害

未来方向

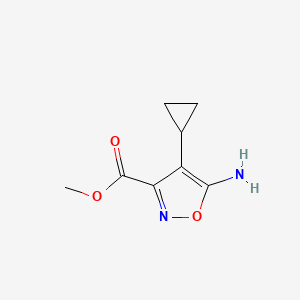

Trifluoromethyl derivatives are widely used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of these compounds will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

作用机制

Target of Action

It’s known that similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been found to inhibit certain enzymes and receptors, leading to various biological effects .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities .

Pharmacokinetics

The molecular weight of the compound is 23761 , which could influence its bioavailability.

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

属性

IUPAC Name |

2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c16-13(10-5-2-1-3-6-10)14(21)20-12-8-4-7-11(9-12)15(17,18)19/h1-9,13H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWONRNRNHBUEMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperidine-3-carboxamide](/img/structure/B2528381.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2528385.png)

![3-[(5-Fluoropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2528386.png)

![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2528391.png)

![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2528394.png)

![N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B2528396.png)